molecular formula C8H9BrClN3O2 B11837556 Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate

Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate

Cat. No.: B11837556
M. Wt: 294.53 g/mol
InChI Key: JFUCSIYDDKQAAT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C8H9BrClN3O2. This compound is notable for its unique structure, which includes bromine, chlorine, and an ethylamino group attached to a pyrazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate typically involves multiple steps. One common method includes the initial formation of the pyrazine ring, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The ethylamino group is then added via nucleophilic substitution. The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and bromine (Br2) are utilized for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is used in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate
  • 2-Bromo-6-methylpyridine

Uniqueness

Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with an ethylamino group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉BrClN₃O₂ and a molecular weight of approximately 294.53 g/mol. Its unique structure includes both bromine and chlorine atoms along with an ethylamino group attached to a pyrazine ring, which contributes to its distinctive chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, where it demonstrated an inhibition rate of 54-72% against the H37Rv strain .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Rate (%)Reference
Mycobacterium tuberculosis H37Rv54-72
Trichophyton mentagrophytesMIC = 31.25 µmol/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is crucial for understanding its pharmacological profile and optimizing its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on substituted pyrazine derivatives, including this compound, demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis. The study emphasized structure-activity relationships that correlate specific functional groups with enhanced biological activity .
  • Cancer Cell Proliferation : In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines. The exact IC50 values and detailed mechanisms are under investigation, but initial findings suggest a direct impact on cellular signaling pathways involved in cell survival.

Comparison with Similar Compounds

This compound shares structural similarities with other pyrazine derivatives that exhibit varying biological activities.

Table 2: Comparison of Related Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
Methyl 3-bromo-6-chloro-5-(methylamino)pyrazine-2-carboxylate1936550-62-7C₇H₇BrClN₃O₂Contains a methylamino group
Methyl 3-bromo-6-chloropyrazine-2-carboxylate13457-28-8C₆H₄BrClN₂O₂Lacks the ethylamino substitution
Ethyl 6-bromo-3-chloro-5-methyl-pyrazine-2-carboxylate131277008C₈H₈BrClN₂O₂Different substitution pattern on the pyrazine ring

Properties

Molecular Formula

C8H9BrClN3O2

Molecular Weight

294.53 g/mol

IUPAC Name

methyl 3-bromo-6-chloro-5-(ethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C8H9BrClN3O2/c1-3-11-7-6(10)12-4(5(9)13-7)8(14)15-2/h3H2,1-2H3,(H,11,13)

InChI Key

JFUCSIYDDKQAAT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(N=C1Cl)C(=O)OC)Br

Origin of Product

United States

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